Cas no 1179361-68-2 (3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride)

3-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride is a versatile chemical intermediate featuring a trifluoromethyl group and a carboximidamide moiety, which enhance its reactivity and utility in organic synthesis. The hydrochloride salt form improves stability and solubility, facilitating handling in various reaction conditions. This compound is particularly valuable in pharmaceutical and agrochemical research, where the trifluoromethyl group often imparts desirable metabolic stability and bioavailability. Its pyridine core further enables applications in heterocyclic chemistry, serving as a precursor for the development of biologically active molecules. The product’s well-defined structure and high purity make it suitable for precise synthetic applications.
3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride structure
1179361-68-2 structure
Product Name:3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride
CAS No:1179361-68-2
MF:C7H7ClF3N3
MW:225.598790407181
MDL:MFCD09028472
CID:1035056
PubChem ID:18526371
Update Time:2025-07-04

3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Trifluoromethyl)picolinimidamide hydrochloride
    • 3-(trifluoromethyl)pyridine-2-carboximidamide,hydrochloride
    • 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride
    • EN300-304667
    • DB-356549
    • 3-(Trifluoromethyl)-2-pyridylamidine hydrochloride
    • 3-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
    • 3-(Trifluoromethyl)picolinimidamidehydrochloride
    • MFCD09028472
    • 3-(Trifluoromethyl)pyridine-2-carboxamidine hydrochloride
    • SCHEMBL25174521
    • AKOS015849204
    • 3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride
    • SY212029
    • CS-0215872
    • DTXSID40594832
    • 1179361-68-2
    • MDL: MFCD09028472
    • Inchi: 1S/C7H6F3N3.ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;/h1-3H,(H3,11,12);1H
    • InChI Key: SNCREHQKMAQSGH-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1=CC=CN=C1C(=N)N)(F)F

Computed Properties

  • Exact Mass: 225.0280594g/mol
  • Monoisotopic Mass: 225.0280594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų

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Additional information on 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride

3-(Trifluoromethyl)pyridine-2-carboximidamide Hydrochloride: A Comprehensive Overview

3-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride (CAS No. 1179361-68-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as TFMP-2-CIA HCl, is a derivative of pyridine and features a trifluoromethyl group and a carboximidamide functional group, making it a valuable building block in the synthesis of various bioactive molecules.

The trifluoromethyl group in 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride imparts unique chemical and biological properties to the molecule. Fluorinated compounds are known for their enhanced metabolic stability, improved lipophilicity, and altered electronic properties, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of drugs. These properties make TFMP-2-CIA HCl an attractive candidate for drug discovery and development.

In recent years, there has been growing interest in the use of 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride in the development of novel therapeutic agents. One notable area of research is its application in the treatment of neurological disorders. Studies have shown that compounds derived from TFMP-2-CIA HCl exhibit potent activity against specific neurotransmitter receptors, making them potential candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Another significant application of 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride is in the field of oncology. Research has demonstrated that derivatives of this compound can selectively target and inhibit certain cancer-related enzymes, thereby disrupting tumor growth and metastasis. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of TFMP-2-CIA HCl showed promising antiproliferative activity against breast cancer cells.

The synthesis of 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride involves several well-established chemical reactions. The key steps include the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent conversion to the carboximidamide moiety. The final step involves the protonation with hydrochloric acid to form the hydrochloride salt. The efficiency and scalability of these synthetic routes have been optimized to meet the demands of both academic research and industrial applications.

In addition to its therapeutic potential, 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride has also found applications in analytical chemistry. Its unique spectroscopic properties make it a useful probe for studying molecular interactions and binding events. For example, researchers have utilized TFMP-2-CIA HCl as a fluorescent label to investigate protein-ligand interactions in real-time using techniques such as fluorescence resonance energy transfer (FRET).

The safety profile of 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride has been extensively evaluated in preclinical studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further clinical development. However, as with any new chemical entity, rigorous safety testing is essential to ensure its safe use in humans.

Recent advancements in computational chemistry have further enhanced our understanding of the structure-activity relationships (SAR) of 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride. Molecular modeling studies have provided insights into the binding modes and interaction patterns of this compound with its target proteins. These findings have guided the rational design of more potent and selective derivatives, thereby accelerating drug discovery efforts.

In conclusion, 3-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride (CAS No. 1179361-68-2) is a multifaceted compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an important tool for developing novel therapeutic agents and advancing our understanding of complex biological systems. As research continues to uncover new possibilities, TFMP-2-CIA HCl is poised to play a significant role in shaping the future of drug discovery and development.

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